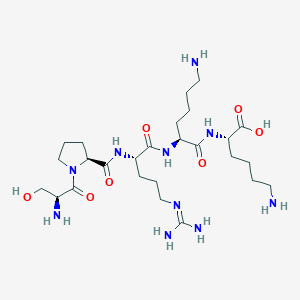

L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

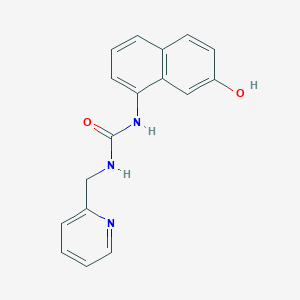

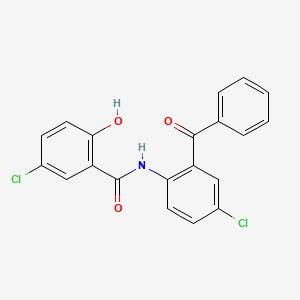

L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of the amino acids lysine, serine, proline, and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid (L-lysine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-arginine, L-lysine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:

Oxidation: The serine and lysine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups in lysine and arginine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several applications in scientific research:

Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its role in collagen synthesis.

Industrial: Utilized in the development of biomaterials and as a component in peptide-based drugs.

Mechanism of Action

The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets. For instance, lysine residues can participate in hydrogen bonding and electrostatic interactions, while arginine can form salt bridges with negatively charged molecules. These interactions are crucial for the peptide’s biological activity, such as binding to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

- L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-

- L-Lysine, L-prolyl-L-seryl-L-lysyl-

- L-Lysine, L-lysyl-L-tyrosyl-L-lysyl-L-glutaminyl-L-lysyl-L-arginyl-L-arginyl-L-seryl-L-tyrosyl-

Uniqueness

L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to the presence of arginine, which imparts specific binding properties and biological activities. The combination of these amino acids in a single peptide sequence allows for diverse applications and interactions that are not possible with other similar compounds.

Properties

CAS No. |

872617-41-9 |

|---|---|

Molecular Formula |

C26H50N10O7 |

Molecular Weight |

614.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H50N10O7/c27-11-3-1-7-17(22(39)35-19(25(42)43)8-2-4-12-28)33-21(38)18(9-5-13-32-26(30)31)34-23(40)20-10-6-14-36(20)24(41)16(29)15-37/h16-20,37H,1-15,27-29H2,(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

VROVYMZBJCHQMT-HVTWWXFQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)

![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)

![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)